The Synthetic Cornerstone: A Technical Guide to 3-Bromo-2-iodoaniline (CAS No. 150908-00-2)
The Synthetic Cornerstone: A Technical Guide to 3-Bromo-2-iodoaniline (CAS No. 150908-00-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic design of molecular scaffolds is paramount. Halogenated anilines are a class of intermediates prized for their versatility, offering multiple reactive handles for the construction of complex molecular architectures. Among these, 3-bromo-2-iodoaniline emerges as a particularly valuable building block. Its unique substitution pattern—a sterically accessible amine, a highly reactive iodine at the ortho position, and a less reactive bromine at the meta position—provides a platform for sequential and site-selective functionalization. This guide offers an in-depth exploration of 3-bromo-2-iodoaniline, from its fundamental properties and synthesis to its reactivity in key synthetic transformations and its role in the development of advanced chemical entities.
The Chemical Abstract Service (CAS) has assigned the number 150908-00-2 to 3-bromo-2-iodoaniline.[1][2] This identifier is crucial for researchers to accurately locate and reference this compound in databases and literature.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application in research and development.
Physicochemical Properties
3-Bromo-2-iodoaniline is typically a crystalline solid, with its color ranging from light gold to faint green.[2] Key physical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 150908-00-2 | [1][2] |
| Molecular Formula | C₆H₅BrIN | [1][2] |
| Molecular Weight | 297.92 g/mol | [1][2] |
| Appearance | Crystalline powder, light gold to faint green | [2] |
| Melting Point | 48 °C | [3] |
| Boiling Point (Predicted) | 314.6 ± 27.0 °C | [2] |
| Density (Predicted) | 2.292 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.46 ± 0.10 | [2] |
| Storage Temperature | 2-8°C, protect from light | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the structure and purity of 3-bromo-2-iodoaniline. The following data has been reported:
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¹H NMR (400 MHz, CDCl₃): δ 7.03-6.96 (m, 2H), 6.63 (dd, J₁ = 7.6 Hz, J₂ = 2.0 Hz, 1H), 4.34 (s, 2H, -NH₂).[3] The multiplet between 7.03-6.96 ppm corresponds to the aromatic protons, while the doublet of doublets at 6.63 ppm is characteristic of the remaining aromatic proton. The broad singlet at 4.34 ppm is indicative of the amine protons.
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¹³C NMR (100 MHz, CDCl₃): δ 149.4, 130.7, 130.1, 122.3, 112.6, 91.3.[3] These shifts are consistent with the substituted aromatic ring, with the carbon bearing the iodine (C-I) appearing significantly upfield at 91.3 ppm.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for [C₆H₅BrIN+H]⁺: 297.8728, Found: 297.8720.[3] This data confirms the elemental composition of the molecule.
Synthesis and Purification: A Practical Approach
A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. A practical route to 2-iodoanilines, including 3-bromo-2-iodoaniline, has been developed via a transition-metal-free and base-free decarboxylative iodination of anthranilic acids.[3] This method offers a straightforward pathway from readily available starting materials.
Experimental Protocol: Decarboxylative Iodination
This protocol is adapted from a published procedure for the synthesis of 2-iodoanilines.[3]
Materials:
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3-Bromoanthranilic acid
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Iodine (I₂)
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Potassium Iodide (KI)
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Acetonitrile (CH₃CN)
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Oxygen (O₂)
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Ethyl acetate
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Petroleum ether
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Silica gel
Procedure:
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To a glass liner within a high-pressure stainless-steel reactor, add 3-bromoanthranilic acid (1.0 mmol), iodine (I₂, 0.5 equiv.), and potassium iodide (KI, 0.6 equiv.).
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Add 10 mL of acetonitrile to the glass liner.
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Seal the reactor and purge by three cycles of pressurization and venting with oxygen.
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Pressurize the reactor with oxygen (10 bar).
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Heat the reaction mixture to 180 °C and stir for 4 hours.
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After the reaction is complete, cool the reactor to room temperature using a water bath and carefully vent the oxygen pressure.
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Dilute the resulting solution with ethyl acetate and transfer to a round-bottom flask.
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Add silica gel to the flask and evaporate the volatiles under reduced pressure to adsorb the crude product onto the silica.
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Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent.[3]
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Combine the fractions containing the desired product and evaporate the solvent to yield 3-bromo-2-iodoaniline as a yellow solid.
Caption: Synthesis of 3-bromo-2-iodoaniline.
Chemical Reactivity and Key Reactions
The synthetic utility of 3-bromo-2-iodoaniline lies in the differential reactivity of its three functional groups: the amino group and the two different halogen atoms. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodine atom a more facile leaving group in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position while leaving the bromine at the C3 position available for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling:
Caption: Selective Suzuki-Miyaura coupling at the C-I bond.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction is expected to proceed selectively at the C2 position of 3-bromo-2-iodoaniline. This would allow for the introduction of a variety of primary or secondary amines, leading to the synthesis of N-substituted-3-bromo-1,2-diaminobenzenes. These products are valuable scaffolds in medicinal chemistry. The development of various generations of catalyst systems for the Buchwald-Hartwig reaction has significantly broadened its scope and functional group tolerance.
Applications in Drug Discovery and Agrochemicals
The unique structural features of 3-bromo-2-iodoaniline make it an important intermediate in the synthesis of a wide range of biologically active molecules.
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Pharmaceuticals: As a di-halogenated aniline, it serves as a starting point for the synthesis of complex heterocyclic systems and other scaffolds found in active pharmaceutical ingredients (APIs). The ability to perform sequential cross-coupling reactions allows for the controlled introduction of different substituents, which is a key strategy in lead optimization during drug discovery.
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Agrochemicals: The aniline scaffold is also prevalent in many herbicides, fungicides, and insecticides. The specific substitution pattern of 3-bromo-2-iodoaniline can be utilized to construct novel agrochemicals with improved efficacy and selectivity.
Safety, Handling, and Disposal
As with all halogenated aromatic compounds, 3-bromo-2-iodoaniline should be handled with appropriate safety precautions.
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Hazard Statements: This compound is associated with the following hazard statements: H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
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Storage: Store in a cool, dry, and well-ventilated area, protected from light.[2] Keep the container tightly sealed.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.
Conclusion
3-Bromo-2-iodoaniline (CAS No. 150908-00-2) is a highly valuable and versatile intermediate for organic synthesis. Its distinct reactivity profile, characterized by a highly reactive ortho-iodine and a less reactive meta-bromine, enables chemists to perform selective and sequential functionalizations. This capability is particularly advantageous in the construction of complex molecules for the pharmaceutical and agrochemical industries. With a well-defined synthesis and a rich potential for chemical transformations, 3-bromo-2-iodoaniline will undoubtedly continue to be a key building block in the pursuit of novel and impactful chemical entities.
References
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Supporting Information for "A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids". RSC Advances. [Link]
